Silane, (3-iodopropyl)trimethyl-
Description
Overview of Organosilane Compounds in Chemical Sciences
Organosilane compounds are characterized by the presence of at least one silicon-carbon bond. The silicon atom is less electronegative than carbon, which imparts a distinct polarity to the Si-C bond and influences the reactivity of adjacent functional groups. This polarity, combined with the larger atomic radius of silicon compared to carbon, gives rise to unique steric and electronic effects. nih.gov Organosilanes are utilized in a diverse range of applications, including as protecting groups in organic synthesis, as coupling agents to enhance adhesion between organic polymers and inorganic substrates, and as precursors to silicon-containing polymers (silicones) with valuable thermal and chemical stability. The trimethylsilyl (B98337) (TMS) group, -Si(CH3)3, is a particularly common moiety in organosilane chemistry, valued for its chemical inertness and significant steric bulk. wikipedia.org
The Role of Halogenated Organosilanes as Reactive Intermediates
Halogenated organosilanes are a critical class of reagents that serve as versatile intermediates in chemical synthesis. The presence of a halogen atom on the alkyl chain of an organosilane introduces a reactive site for nucleophilic substitution and other transformations. These compounds are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond can be modulated by the nature of the halogen and the position of the silicon atom relative to the halogen.
Distinctive Structural and Reactivity Considerations for (3-Iodopropyl)trimethylsilane
(3-Iodopropyl)trimethylsilane, with the chemical formula C6H15ISi, possesses a unique combination of a reactive carbon-iodine bond and a sterically demanding, electronically-influential trimethylsilyl group. The structural arrangement of these two functionalities at a 1,3-position on a propyl chain leads to specific reactivity patterns.
Structural Features:
The trimethylsilyl group is known for its large molecular volume, which can introduce significant steric hindrance at or near the reaction center. wikipedia.org In (3-iodopropyl)trimethylsilane, this steric bulk is somewhat removed from the primary site of reaction (the carbon bearing the iodine atom). The C-Si bond is longer than a C-C bond, and the C-I bond is also elongated and weak, making iodide an excellent leaving group in nucleophilic substitution reactions.
Electronic Effects:
The trimethylsilyl group is generally considered to be electron-releasing through an inductive effect. caltech.edu This electronic influence can affect the reactivity of the C-I bond. The silicon atom can also stabilize a positive charge at the β-carbon through hyperconjugation, a phenomenon known as the β-silicon effect. However, in (3-iodopropyl)trimethylsilane, the iodine is at the γ-position relative to the silicon atom, so this effect is not a primary driver of its reactivity. The primary electronic influence of the trimethylsilyl group in this compound is its inductive effect.
Reactivity:
The primary mode of reactivity for (3-iodopropyl)trimethylsilane is nucleophilic substitution at the carbon atom bonded to the iodine. The good leaving group ability of the iodide ion facilitates these reactions. The compound readily reacts with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
Due to the presence of the trimethylsilyl group, the reactivity of (3-iodopropyl)trimethylsilane can be compared to that of simple alkyl iodides. While the steric hindrance of the TMS group is somewhat remote, it can still influence the transition state of substitution reactions.
A common method for the synthesis of (3-iodopropyl)trimethylsilane involves the anti-Markovnikov hydrosilylation of allyl chloride followed by a Finkelstein reaction to replace the chlorine with iodine. Anti-Markovnikov hydrosilylation ensures the addition of the silyl (B83357) group to the terminal carbon of the double bond. pku.edu.cnnih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H15ISi | nih.gov |
| Molecular Weight | 242.17 g/mol | nih.gov |
| Boiling Point | 79-81 °C at 15 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index | n20/D 1.481 | sigmaaldrich.com |
Historical Context and Evolution of Research in Iodoalkylsilane Chemistry
The development of organosilane chemistry began in the mid-19th century, but it was the work of Frederic Kipping in the early 20th century that laid much of the groundwork for the field. The synthesis and study of halogenated organosilanes, including iodoalkylsilanes, evolved as part of the broader exploration of organosilicon compounds.
The Finkelstein reaction, a classic method for preparing alkyl iodides from other alkyl halides, has been a key synthetic tool in the preparation of iodoalkylsilanes. The ability to introduce an iodine atom selectively allows for a wide range of subsequent transformations.
The advent of transition metal-catalyzed reactions, particularly hydrosilylation, in the mid-20th century revolutionized the synthesis of functionalized organosilanes. The development of catalysts that control the regioselectivity of hydrosilylation, such as those favoring anti-Markovnikov addition, was crucial for the efficient synthesis of terminally functionalized organosilanes like (3-iodopropyl)trimethylsilane. pku.edu.cnnih.gov
Early research into iodoalkylsilanes likely focused on understanding their fundamental reactivity and comparing it to their non-silylated counterparts. Over time, the unique synthetic utility of these compounds as building blocks for more complex molecules and materials has been increasingly recognized and exploited. The ability to introduce a trimethylsilyl group, which can later be removed or transformed, adds a layer of synthetic versatility.
Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| (3-Iodopropyl)trimethylsilane | C6H15ISi |
| Allyl chloride | C3H5Cl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopropyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ISi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGUXNVMKOVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339085 | |
| Record name | Silane, (3-iodopropyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18135-48-3 | |
| Record name | Silane, (3-iodopropyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 Iodopropyl Trimethylsilane
Direct Synthetic Routes to Iodopropyltrimethylsilanes
Direct methods for the synthesis of (3-Iodopropyl)trimethylsilane, such as the direct iodination of a propyltrimethylsilane backbone, are not commonly employed in synthetic organic chemistry. The direct iodination of unactivated sp³-hybridized C-H bonds is a challenging transformation that often suffers from a lack of regioselectivity and requires harsh reaction conditions. Consequently, such approaches are generally less efficient and synthetically less viable compared to other well-established methodologies. The more prevalent and reliable strategies involve building the molecule from precursors that already contain either the Si-C bond or the iodo-functional group, which are then coupled or modified in subsequent steps.
Halogen Exchange Reactions from Precursor Halosilanes
One of the most efficient and widely used methods for preparing (3-Iodopropyl)trimethylsilane is through a nucleophilic substitution reaction, specifically a halogen exchange reaction. This approach, commonly known as the Finkelstein reaction, involves the conversion of a more readily available (3-halopropyl)trimethylsilane, such as the chloro- or bromo- derivative, into the corresponding iodide. sigmaaldrich.comgelest.comsigmaaldrich.com
The reaction is typically carried out by treating (3-chloropropyl)trimethylsilane (B1581902) or (3-bromopropyl)trimethylsilane with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable polar aprotic solvent like acetone (B3395972) or methyl ethyl ketone. gelest.comsigmaaldrich.com The success of the Finkelstein reaction is driven by the principle of differential solubility. Sodium iodide is soluble in acetone, whereas the sodium chloride or sodium bromide salts that are formed as byproducts are poorly soluble and precipitate out of the solution. gelest.com This precipitation shifts the reaction equilibrium towards the formation of the desired iodoalkane product, in accordance with Le Châtelier's principle.
A closely related synthesis for an analogous compound, 3-iodopropyltriethoxysilane, is achieved by the reaction of 3-chloropropyltriethoxysilane with sodium iodide, demonstrating the effectiveness of this method within the broader class of iodoalkylsilanes. researchgate.net The choice between the chloro- and bromo- precursor often depends on commercial availability and cost, though the bromo- derivative is generally more reactive towards nucleophilic substitution than the chloro- derivative.
| Precursor | Reagent | Solvent | Key Condition | Product |
|---|---|---|---|---|
| (3-Chloropropyl)trimethylsilane | Sodium Iodide (NaI) | Acetone | Reflux | (3-Iodopropyl)trimethylsilane |
| (3-Bromopropyl)trimethylsilane | Sodium Iodide (NaI) | Acetone | Reflux | (3-Iodopropyl)trimethylsilane |
Silicon-Carbon Bond Formation Strategies in the Synthesis of Trimethylsilylpropyl Iodides
The formation of the crucial silicon-carbon bond is a cornerstone of organosilicon chemistry, and several strategies can be adapted to synthesize (3-Iodopropyl)trimethylsilane. These methods construct the carbon skeleton and attach the silyl (B83357) group in a single conceptual framework.
Hydrosilylation: This powerful reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. In the context of synthesizing the target compound, the catalytic hydrosilylation of allyl iodide with a hydrosilane like trimethylsilane (B1584522) (HSiMe₃) would be a direct approach. The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum (e.g., Speier's catalyst, Karstedt's catalyst) or rhodium. nih.govresearchgate.net The addition generally follows an anti-Markovnikov pattern, yielding the terminal silyl group, which results in the desired 3-silylpropyl structure. While highly effective for many substrates, the reaction with allyl halides must be carefully controlled to avoid side reactions involving the halide functionality. nih.gov
Grignard Reactions: The Grignard reaction is a classic and versatile method for forming C-C and C-heteroatom bonds. gelest.com To synthesize (3-Iodopropyl)trimethylsilane, two primary Grignard pathways are conceivable:
Reaction of a Haloalkyl Grignard with a Silyl Halide: This involves the formation of a Grignard reagent from a dihalopropane, such as 3-iodopropylmagnesium bromide (prepared from 1-bromo-3-iodopropane), which is then reacted with chlorotrimethylsilane (B32843) (Me₃SiCl). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing the chloride and forming the Si-C bond.
In situ Grignard Formation: An alternative, often used when the Grignard reagent has poor stability, is the in situ formation of the reagent in the presence of the silylating agent. gelest.com For example, reacting magnesium metal with a mixture of 1,3-diiodopropane (B1583150) and chlorotrimethylsilane could potentially yield the desired product.
Careful control of reaction conditions, such as temperature and rate of addition, is crucial to manage the exothermic nature of the Grignard reaction and maximize the yield of the desired monosilylated product.
| Strategy | Reactant 1 | Reactant 2 | Catalyst/Conditions |
|---|---|---|---|
| Hydrosilylation | Allyl Iodide | Trimethylsilane | Platinum or Rhodium Catalyst |
| Grignard Reaction | (3-Iodopropyl)magnesium Halide | Chlorotrimethylsilane | Anhydrous Ether Solvent |
Optimization of Reaction Conditions and Yields in Scalable Syntheses
For any synthetic route to be practical, especially for scalable production, optimization of reaction conditions to maximize yield and minimize cost is paramount.
For the Finkelstein reaction , optimization hinges on several factors:
Solvent Choice: The use of acetone or a similar solvent where the sodium iodide reactant is soluble but the sodium halide byproduct is not is the most critical parameter for driving the reaction to completion. gelest.comsigmaaldrich.com
Stoichiometry: Using a molar excess of sodium iodide can further push the equilibrium towards the product side.
Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate, but the temperature must be controlled to prevent thermal degradation of reactants or products.
In hydrosilylation reactions , optimization focuses on the catalyst system and reaction parameters:
Catalyst Selection: While platinum catalysts are common, rhodium-based catalysts have been shown to offer superior selectivity and efficiency for certain halogenated substrates, minimizing side reactions. nih.gov
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure complete conversion while preventing isomerization of the alkene or other side reactions. The catalyst loading is also a key variable, balancing reaction speed with cost.
For Grignard-based syntheses , scalability requires careful management of process parameters:
Temperature Control: The formation of the Grignard reagent and its subsequent reaction are highly exothermic. Effective heat management is crucial on a large scale to prevent solvent boiling and dangerous side reactions.
Addition Protocol: The order and rate of addition (e.g., normal vs. reverse addition) can significantly impact the product distribution, especially when trying to achieve selective mono-silylation and avoid di-silylated byproducts. gelest.com
Purity of Reagents: The Grignard reaction requires strictly anhydrous conditions, as any moisture will quench the reagent and reduce the yield.
Ultimately, the choice of the optimal scalable route involves a trade-off between the cost of starting materials (e.g., (3-chloropropyl)trimethylsilane vs. allyl iodide), the cost and sensitivity of the catalyst, energy consumption, and the ease of purification of the final product.
Mechanistic Investigations and Chemical Transformations of 3 Iodopropyl Trimethylsilane
Nucleophilic Substitution Reactions at the Iodide Center
The primary mode of reactivity for (3-iodopropyl)trimethylsilane involves the nucleophilic substitution at the carbon atom bearing the iodide. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, with iodide being an excellent leaving group. This reactivity allows for the facile introduction of a variety of functional groups, leading to a diverse array of organosilicon compounds.
Amination Reactions for Nitrogen-Functionalized Silanes
The reaction of (3-iodopropyl)trimethylsilane with various nitrogen-based nucleophiles provides a direct route to nitrogen-functionalized silanes. These reactions typically proceed via an SN2 mechanism, wherein the nucleophilic amine attacks the electrophilic carbon atom attached to the iodine, leading to the displacement of the iodide ion.
Ammonia (B1221849) can be used as the nucleophile to introduce a primary amine group. However, the initial product, (3-aminopropyl)trimethylsilane, is itself a nucleophile and can further react with the starting material to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comchemguide.co.uk This often results in a mixture of products. To achieve selective synthesis of the primary amine, a large excess of ammonia is typically employed to favor the initial substitution. chemguide.co.uk
Alternatively, the Gabriel synthesis offers a more controlled method for preparing primary amines. libretexts.org This involves the use of potassium phthalimide (B116566) as the nitrogen nucleophile. The phthalimide anion reacts with (3-iodopropyl)trimethylsilane to form an N-alkylated phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthalimide group, yielding the desired primary amine, (3-aminopropyl)trimethylsilane, without the complication of over-alkylation. libretexts.org
| Reactant | Nucleophile | Product | Reaction Type |
| (3-Iodopropyl)trimethylsilane | Ammonia | (3-Aminopropyl)trimethylsilane (and over-alkylation products) | Nucleophilic Substitution |
| (3-Iodopropyl)trimethylsilane | Potassium Phthalimide | N-(3-trimethylsilylpropyl)phthalimide | Nucleophilic Substitution |
Thiolation and Selenation for Sulfur- and Selenium-Containing Derivatives
In a similar fashion to amination, (3-iodopropyl)trimethylsilane readily undergoes nucleophilic substitution with sulfur and selenium nucleophiles to afford the corresponding thioethers and selenoethers. These reactions are valuable for the synthesis of organosilicon compounds containing heavier chalcogens.
Thiolates (RS⁻), generated from thiols (RSH) and a base, are potent nucleophiles that can efficiently displace the iodide from (3-iodopropyl)trimethylsilane. This reaction provides a straightforward method for the preparation of a wide range of sulfur-containing silanes.
For the synthesis of selenium-containing derivatives, selenide (B1212193) anions (RSe⁻) or bis(trimethylsilyl)selenide can be employed. mdpi.com The reaction of (3-iodopropyl)trimethylsilane with these nucleophiles leads to the formation of selenoethers. These reactions are often carried out under inert atmospheres to prevent oxidation of the sensitive selenium reagents. The synthesis of selenosilanes is of interest due to their potential applications in materials science and as synthetic intermediates. mdpi.com
| Reactant | Nucleophile | Product | Reaction Type |
| (3-Iodopropyl)trimethylsilane | Sodium Thiolate (RSNa) | Alkyl(3-trimethylsilylpropyl)sulfide | Nucleophilic Substitution |
| (3-Iodopropyl)trimethylsilane | Sodium Selenide (RSeNa) | Alkyl(3-trimethylsilylpropyl)selenide | Nucleophilic Substitution |
Carbon-Carbon Bond Forming Reactions via Coupling Strategies
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. (3-Iodopropyl)trimethylsilane can participate in several coupling reactions to extend its carbon framework.
One common strategy involves the formation of a Grignard reagent. sigmaaldrich.com The reaction of (3-iodopropyl)trimethylsilane with magnesium metal in an etheral solvent would be expected to form the corresponding Grignard reagent, (3-trimethylsilylpropyl)magnesium iodide. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. sigmaaldrich.comgelest.com However, the stability and reactivity of such a Grignard reagent would need to be carefully considered.
Another important coupling reaction is the Wurtz reaction and its variants. wikipedia.orgucla.edu The classical Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal to form a new alkane. wikipedia.org While intermolecular Wurtz couplings can often lead to mixtures of products, the intramolecular version can be highly effective for ring formation. For (3-iodopropyl)trimethylsilane, a Wurtz-type coupling could be envisioned with another alkyl halide to form a longer-chain silane (B1218182). A related process, the Wurtz-Fittig reaction, couples an alkyl halide with an aryl halide. wikipedia.org The reaction of (3-iodopropyl)trimethylsilane under Wurtz-Fittig conditions with chlorotrimethylsilane (B32843) and sodium has been used to synthesize bis(trimethylsilyl) derivatives of norbornene. researchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product Type |
| (3-Iodopropyl)trimethylsilane | Magnesium | - | Grignard Reagent |
| (3-Iodopropyl)trimethylsilane | Alkyl Halide | Sodium | Cross-coupled Alkane |
| 2,3-Dichloronorbornene | Chlorotrimethylsilane | Sodium | 2,3-Bis(trimethylsilyl)norbornene |
Heteroatom Substitution Pathways
Beyond nitrogen, sulfur, and selenium, the iodide of (3-iodopropyl)trimethylsilane can be displaced by a range of other heteroatom nucleophiles. For instance, reaction with cyanide salts would introduce a nitrile functionality, which can be further elaborated into carboxylic acids, amines, or ketones. Alkoxides and phenoxides can be used to form the corresponding ethers. These substitution reactions significantly broaden the synthetic utility of (3-iodopropyl)trimethylsilane, allowing for the introduction of a wide array of functional groups.
Electrophilic Activation and Reactivity of the Carbon-Iodine Bond
While the primary reactivity of alkyl iodides is dominated by nucleophilic substitution, the carbon-iodine bond can also be activated by electrophiles, particularly Lewis acids. A Lewis acid can coordinate to the iodine atom, making the carbon-iodine bond more polarized and the iodide an even better leaving group. This can facilitate nucleophilic attack or, in some cases, promote elimination or rearrangement reactions. While specific studies on the electrophilic activation of (3-iodopropyl)trimethylsilane are not extensively documented, this mode of reactivity is a general principle for alkyl iodides and could be applied to this substrate to enhance its reactivity in certain transformations.
Free Radical Reactions and Radical Initiated Transformations
The carbon-iodine bond in (3-iodopropyl)trimethylsilane is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, generating a 3-(trimethylsilyl)propyl radical. This radical intermediate can then participate in a variety of transformations.
One important class of radical reactions is radical cyclization. wikipedia.org If the (3-iodopropyl)trimethylsilane derivative contains an appropriately positioned unsaturated group (e.g., a double or triple bond), the initially formed radical can add intramolecularly to this group, forming a cyclic radical. This new radical is then typically quenched by a hydrogen atom donor, such as tributyltin hydride, to yield the final cyclic product. researchgate.net Such reactions are powerful tools for the construction of carbocyclic and heterocyclic ring systems.
Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA) are other significant radical processes. cmu.eduwikipedia.org In these reactions, a transition metal catalyst reversibly activates and deactivates the alkyl iodide, allowing for controlled radical polymerization or the addition of the alkyl group across a double bond. cmu.edu While specific examples with (3-iodopropyl)trimethylsilane are not prominent in the literature, its structure as an alkyl iodide makes it a potential substrate for these types of controlled radical transformations. chemrxiv.org
Photochemical Activation and Photorelease Mechanisms
The photochemical behavior of (3-Iodopropyl)trimethylsilane is largely dictated by the inherent properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage upon irradiation with ultraviolet (UV) light. wikipedia.orgacs.org This process, known as photolysis, is a key activation pathway for iodoalkanes.
Upon absorption of a photon of suitable energy, the (3-Iodopropyl)trimethylsilane molecule is promoted to an excited state. In this excited state, the primary photochemical event is the homolytic cleavage of the C-I bond. acs.org This bond scission results in the formation of two highly reactive radical species: a (3-trimethylsilyl)propyl radical and an iodine radical.
The general mechanism can be depicted as follows:
(CH₃)₃Si-CH₂-CH₂-CH₂-I + hν → (CH₃)₃Si-CH₂-CH₂-CH₂• + I•
It is also worth noting that the presence of the trimethylsilyl (B98337) group may influence the stability and subsequent reaction pathways of the resulting radical, although detailed mechanistic studies on this specific aspect are limited. The formation of an electron-donating group adjacent to the radical center could potentially affect its reactivity and selectivity in subsequent chemical transformations.
Comparative Reactivity with Related Organohalogen and Organosilicon Compounds
The reactivity of (3-Iodopropyl)trimethylsilane is best understood by comparing it with other organohalogen and organosilicon compounds.
In the context of organohalogen compounds , the identity of the halogen atom plays a crucial role in determining the reactivity, particularly in nucleophilic substitution reactions. chemguide.co.ukyoutube.com The strength of the carbon-halogen bond decreases in the order C-F > C-Cl > C-Br > C-I. wikipedia.org Consequently, iodoalkanes are the most reactive in SN2 reactions because the iodide ion is an excellent leaving group due to the weakness of the C-I bond. chemguide.co.ukyoutube.com This trend suggests that (3-Iodopropyl)trimethylsilane will be significantly more reactive towards nucleophiles than its chloro- and bromo-analogs.
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in SN2 Reactions |
| C-F | ~115 | Very Low |
| C-Cl | ~83.7 | Low |
| C-Br | ~72.1 | Moderate |
| C-I | ~57.6 | High |
This table presents generalized bond dissociation energies for methyl halides as a reference for the trend in carbon-halogen bond strength. wikipedia.org
From the perspective of organosilicon compounds , the trimethylsilyl group [(CH₃)₃Si-] can exert significant electronic effects on the reactivity of the molecule. A key phenomenon is the β-silicon effect , where a silicon atom in the β-position to a developing positive charge provides substantial stabilization. qub.ac.ukscispace.comwikipedia.org This effect arises from hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. While the iodine atom in (3-Iodopropyl)trimethylsilane is on the γ-carbon relative to the silicon atom, any reaction mechanism that involves the formation of a carbocation at the β-position would be significantly influenced.
For instance, in a hypothetical elimination reaction where a positive charge develops on the carbon adjacent to the silyl (B83357) group, the reaction would be accelerated. However, in the case of direct nucleophilic substitution at the carbon bearing the iodine, the primary influence of the trimethylsilyl group is likely to be steric hindrance, potentially slowing down the reaction compared to a less bulky alkyl iodide.
The presence of the silicon atom also imparts different chemical properties compared to a simple alkyl iodide. Organosilanes are known for their stability and can be used in a variety of transformations that are not accessible to their purely organic counterparts. researchgate.netmsu.eduzmsilane.com For example, the trimethylsilyl group can be a precursor for other functional groups or can direct certain reactions.
Applications in Advanced Organic Synthesis and Methodology Development
Introduction of the (Trimethylsilyl)propyl Moiety into Complex Organic Scaffolds
The (3-iodopropyl)trimethylsilane molecule features a reactive carbon-iodine bond, making it an effective alkylating agent for the introduction of the 3-(trimethylsilyl)propyl group onto a variety of nucleophilic substrates. This moiety is valued for its chemical stability and steric bulk. The trimethylsilyl (B98337) group is largely inert under many reaction conditions, yet it can be transformed or removed under specific protocols, offering strategic advantages in multi-step synthesis. nih.gov
The primary application involves the reaction of (3-iodopropyl)trimethylsilane with nucleophiles such as carbanions, amines, alkoxides, and thiolates. For instance, the treatment of a deprotonated organic molecule with (3-iodopropyl)trimethylsilane results in the formation of a new carbon-carbon bond, tethering the (trimethylsilyl)propyl group to the organic scaffold. The enhanced reactivity of the iodide as a leaving group, compared to chlorides or bromides, facilitates these substitution reactions, often allowing for milder reaction conditions.
Utilization as a Key Building Block for Functional Materials Precursors
The dual functionality of (3-iodopropyl)trimethylsilane, comprising a reactive alkyl iodide and a stable trimethylsilyl group, makes it a candidate for the synthesis of precursors for functional materials. While specific applications of the trimethyl variant are not extensively documented, the analogous (3-Iodopropyl)trimethoxysilane is widely used for surface modification and the synthesis of hybrid organic-inorganic materials. biosynth.comnih.govnih.govscientificlabs.co.ukudel.eduresearchgate.net This suggests that (3-iodopropyl)trimethylsilane could be similarly employed where the trimethylsilyl group's specific properties are desired.
For example, it can be used to functionalize surfaces or polymer backbones. The iodopropyl group can undergo further chemical transformations, such as conversion to other functional groups or participation in polymerization reactions. The presence of the bulky and lipophilic trimethylsilyl group can influence the physical properties of the resulting materials, such as solubility, thermal stability, and surface energy.
Synthetic Equivalents in Multi-Step Organic Reactions
In the context of multi-step organic reactions, (3-iodopropyl)trimethylsilane can be considered a synthetic equivalent of a propyl anion synthon. Following its reaction with a suitable metal, such as magnesium, to form the corresponding Grignard reagent, (3-(trimethylsilyl)propyl)magnesium iodide, the polarity of the propyl chain is reversed. This organometallic intermediate can then act as a nucleophile, reacting with a wide range of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.
This approach allows for the strategic introduction of a propyl chain bearing a latent functional group in the form of the trimethylsilyl moiety. The C-Si bond is generally stable to many reaction conditions used to manipulate other parts of the molecule but can be cleaved oxidatively to afford an alcohol, providing access to functionalities that might not be compatible with the initial Grignard formation.
Preparation of Advanced Organosilicon Intermediates
(3-Iodopropyl)trimethylsilane serves as a precursor for the synthesis of a variety of more complex organosilicon intermediates. nih.gov The reactivity of the C-I bond is central to these transformations. For example, elimination reactions can be induced to form allyltrimethylsilane, a valuable reagent in its own right for allylation reactions.
Furthermore, the iodide can be displaced by a wide range of nucleophiles to generate a library of terminally functionalized (trimethylsilyl)propyl derivatives. Reaction with sodium azide, for instance, would yield (3-azidopropyl)trimethylsilane, a precursor for amines or for use in click chemistry. Similarly, reaction with cyanide would afford (3-cyanopropyl)trimethylsilane, which can be further elaborated. These transformations highlight the role of (3-iodopropyl)trimethylsilane as a versatile platform for accessing a diverse array of functionalized organosilanes.
Regioselective and Stereoselective Synthetic Pathways Facilitated by (3-Iodopropyl)trimethylsilane
The concepts of regioselectivity and stereoselectivity are crucial in modern organic synthesis for controlling the formation of specific isomers. A regioselective reaction favors bond formation at one position over other possible positions, while a stereoselective reaction favors the formation of one stereoisomer over others. researchgate.net
While specific documented examples for (3-iodopropyl)trimethylsilane are scarce, its structure allows for potential applications in stereoselective and regioselective synthesis. For instance, in reactions involving the derived Grignard reagent with chiral carbonyl compounds, the bulky trimethylsilyl group could influence the facial selectivity of the nucleophilic attack, leading to a diastereoselective outcome. The stereochemical course of such reactions would be dictated by the principles of Felkin-Anh or Cram chelation models, depending on the substrate and reaction conditions.
Moreover, in palladium-catalyzed cross-coupling reactions, the nature of the ligands on the metal center can interact with the organosilane substrate to control the stereochemical outcome of the reaction. nih.govgelest.comresearchgate.netgelest.comunistra.fr The development of chiral ligands for such transformations could enable enantioselective processes starting from (3-iodopropyl)trimethylsilane.
Interfacial Science and Materials Chemistry Research Involving 3 Iodopropyl Trimethylsilane
Surface Functionalization and Grafting onto Inorganic Substrates
The primary mechanism for grafting silanes onto inorganic substrates such as silica, glass, or metal oxides involves the hydrolysis of reactive groups on the silicon atom (e.g., alkoxides or chlorides) to form silanols, which then condense with surface hydroxyl groups to form stable siloxane bonds.
Covalent Attachment to Pre-activated Surfaces
(3-Iodopropyl)trimethylsilane possesses a trimethylsilyl (B98337) headgroup. Unlike the more commonly used trialkoxy- or trichlorosilanes, this headgroup is generally considered non-reactive or very poorly reactive for direct covalent attachment to pre-activated (hydroxylated) inorganic surfaces under standard conditions. The stability of the silicon-carbon bonds in the methyl groups prevents the hydrolysis and condensation reactions required for robust grafting. Therefore, its use for direct covalent attachment to surfaces like silicon wafers or glass is not a standard or documented procedure. In theory, harsh conditions such as plasma deposition might be employed, but such methods are not specific to the silane's functional group and are not reported for this compound.
Modification of Nanoparticles and Porous Materials
While there is extensive research on modifying nanoparticles and porous materials with functional silanes to alter their surface properties (e.g., hydrophobicity, reactivity, or dispersibility), studies specifically employing (3-iodopropyl)trimethylsilane for this purpose are not found in the reviewed literature. One study mentions the potential for immobilizing derivatives on the surface of magnetic nanocarriers, but the focus is on the biological activity of the final molecule, not the material properties of the nanoparticles themselves. researchgate.net
Theoretically, if attached, the iodopropyl group could serve as a valuable reactive handle for the subsequent covalent attachment of other molecules via nucleophilic substitution, making the nanoparticles suitable for applications in catalysis or as solid-phase supports.
Development of Novel Linkers and Crosslinking Agents in Polymer Systems
The structure of (3-iodopropyl)trimethylsilane does not lend itself to being a crosslinking agent. A crosslinking agent must have at least two reactive sites to bridge two polymer chains. This silane (B1218182) has only one reactive site, the terminal iodide, which can be used to graft the molecule onto a polymer backbone. It cannot, by itself, form a cross-link.
Integration into Hybrid Organic-Inorganic Composite Materials
Hybrid organic-inorganic materials combine the properties of both components, often with a silane coupling agent mediating the interface. The effectiveness of the coupling agent depends on its ability to form strong, stable bonds with both the inorganic filler and the organic polymer matrix.
As previously noted, the trimethylsilyl group of (3-iodopropyl)trimethylsilane does not readily form covalent bonds with inorganic surfaces. Consequently, its ability to act as a molecular bridge and integrate into hybrid composites is severely limited compared to trialkoxysilanes. There are no documented examples of this compound being used to create hybrid composite materials.
Enhancing Interfacial Adhesion and Compatibility in Advanced Composites
Improving interfacial adhesion is a critical application for organosilanes in advanced composites. They achieve this by forming a durable link between the reinforcement (e.g., glass fibers) and the polymer matrix. This requires the silane to have dual functionality: one part that reacts with the fiber surface and another that is compatible with or reacts with the polymer matrix.
Given the non-reactive nature of the trimethylsilyl headgroup towards inorganic fibers and the lack of data, there is no evidence to suggest that (3-iodopropyl)trimethylsilane is used to enhance interfacial adhesion in advanced composites.
Role in Self-Assembled Monolayers (SAMs) and Controlled Surface Architectures
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate. The formation of high-quality silane SAMs on silicon oxide typically requires a trifunctional headgroup (e.g., -SiCl₃ or -Si(OCH₃)₃) that can hydrolyze and form a cross-linked polysiloxane network on the surface, providing stability and dense packing.
As a monofunctional silane, (3-iodopropyl)trimethylsilane is structurally incapable of forming such a cross-linked network. If it were to form a monolayer, it would likely be of lower thermal stability, packing density, and structural order compared to monolayers formed from trifunctional analogues. No studies detailing the formation or properties of a SAM from (3-iodopropyl)trimethylsilane were identified in the scientific literature.
Computational and Theoretical Studies on 3 Iodopropyl Trimethylsilane
Quantum Chemical Calculations for Electronic Structure and Bonding
For (3-iodopropyl)trimethylsilane, such calculations would provide valuable insights into:
Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO gap would indicate its kinetic stability.
Bonding Analysis: Theoretical methods like Natural Bond Orbital (NBO) analysis would quantify the nature of the silicon-carbon and carbon-iodine bonds, revealing their ionic and covalent character.
Charge Distribution: The partial atomic charges on the silicon, iodine, and carbon atoms would be calculated, highlighting the electrophilic and nucleophilic sites within the molecule.
Despite the utility of these analyses, a specific search of scientific databases did not yield any published studies that have performed these quantum chemical calculations on (3-iodopropyl)trimethylsilane.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
In the context of (3-iodopropyl)trimethylsilane, computational modeling could be used to investigate:
Nucleophilic Substitution Reactions: The reaction of the iodopropyl group with various nucleophiles is a key transformation. Computational studies could elucidate whether these reactions proceed via an S\N1 or S\N2 mechanism and predict the reaction rates.
Transition State Geometries: The three-dimensional structure of the transition states for its reactions would be determined, providing a deeper understanding of the reaction stereochemistry.
However, there is no available literature detailing computational studies on the reaction mechanisms of (3-iodopropyl)trimethylsilane.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are in constant motion, with various parts of the molecule rotating around single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a time-resolved picture of these motions.
For (3-iodopropyl)trimethylsilane, these studies would reveal:
Stable Conformers: The preferred spatial arrangement of the propyl chain relative to the trimethylsilyl (B98337) group would be identified.
Rotational Barriers: The energy required for rotation around the C-C and Si-C bonds would be calculated.
Dynamic Behavior: MD simulations would show how the molecule behaves in different solvent environments and at various temperatures.
Currently, no specific conformational analyses or molecular dynamics simulations for (3-iodopropyl)trimethylsilane have been published in the scientific literature.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds. Furthermore, it can provide a comprehensive reactivity profile.
Theoretical predictions for (3-iodopropyl)trimethylsilane would include:
NMR and IR Spectra: Calculation of the ¹H, ¹³C, and ²⁹Si NMR chemical shifts and the vibrational frequencies for IR spectroscopy would aid in the experimental characterization of the molecule.
Reactivity Indices: Parameters derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, would provide a quantitative measure of its reactivity.
A search for such theoretical predictions for the spectroscopic properties and reactivity of (3-iodopropyl)trimethylsilane did not yield any specific studies.
Design of New Transformations and Derivatives based on Theoretical Insights
A key application of computational chemistry is the rational design of new molecules and chemical transformations. By understanding the electronic structure and reactivity of a parent molecule, new derivatives with desired properties can be designed in silico before any experimental work is undertaken.
In the case of (3-iodopropyl)trimethylsilane, theoretical insights could guide:
Development of Novel Reactions: The design of new synthetic routes that utilize the unique properties of the silicon and iodine functionalities.
Creation of New Materials: The design of derivatives for applications in materials science, for example, as surface modification agents or as building blocks for polymers.
The absence of foundational computational studies on (3-iodopropyl)trimethylsilane means that there are currently no theoretically guided designs for new transformations or derivatives of this compound reported in the literature.
Future Research Directions and Emerging Paradigms in 3 Iodopropyl Trimethylsilane Chemistry
Development of Catalytic Systems for Efficient Transformations
The future of (3-iodopropyl)trimethylsilane chemistry is intrinsically linked to the development of sophisticated catalytic systems that can precisely and efficiently mediate its transformations. The presence of the carbon-iodine (C-I) bond offers a prime site for a variety of catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Palladium-catalyzed reactions, a powerhouse in C-C and C-heteroatom bond formation, represent a significant avenue for future exploration with (3-iodopropyl)trimethylsilane. nih.govsigmaaldrich.com Research is expected to focus on designing highly active and selective palladium catalysts for reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the facile introduction of a wide array of organic fragments onto the propyl chain, leading to a diverse library of novel organosilane derivatives. A key challenge will be to develop catalysts that operate under mild conditions and exhibit high functional group tolerance, preserving the integrity of the trimethylsilyl (B98337) moiety. unibe.ch The development of such catalytic systems would be a significant advancement, as traditional methods often require harsh conditions. sigmaaldrich.com
Beyond palladium, the exploration of other transition metals like rhodium and nickel as catalysts for the transformation of (3-iodopropyl)trimethylsilane is a promising research direction. nih.gov Rhodium catalysts have shown unique reactivity in the cross-coupling of organozinc compounds with iodo-functionalized silanes, suggesting their potential for activating the C-I bond in (3-iodopropyl)trimethylsilane. nih.gov Nickel catalysis, known for its cost-effectiveness and unique reactivity profile, could offer alternative pathways for functionalization.
A particularly intriguing area of future research is the catalytic activation and cleavage of the C(sp³)–Si bond, a traditionally challenging transformation. nih.gov While the primary focus is often on the C-I bond, the ability to selectively cleave and functionalize the C-Si bond would open up unprecedented synthetic possibilities, allowing for the construction of complex spirosilacycles and other intricate silicon-containing architectures. nih.gov
The following table outlines potential catalytic systems and their expected outcomes for the transformation of (3-iodopropyl)trimethylsilane, based on analogous reactions with similar organosilanes.
| Catalyst System | Reaction Type | Potential Products | Significance |
| Pd(OAc)₂ / Ligand (e.g., Xantphos) | Suzuki Coupling | Aryl/heteroaryl-functionalized trimethylsilanes | Access to complex organosilane building blocks |
| RhCl(COD)₂ / dppf | Cross-coupling with organozinc reagents | Alkyl/aryl-functionalized trimethylsilanes | Mild reaction conditions and high functional group tolerance |
| NiCl₂(dppp) | Kumada Coupling | Alkyl/aryl-functionalized trimethylsilanes | Cost-effective alternative to palladium catalysis |
| Pd(0) / P(t-Bu)₃ | Sila-spirocyclization | Spirosilacycles | Novel silicon-containing scaffolds |
Exploration in Supramolecular Chemistry and Molecular Recognition
The unique structural features of (3-iodopropyl)trimethylsilane make it a compelling candidate for exploration in the realms of supramolecular chemistry and molecular recognition. The trimethylsilyl group provides a bulky, lipophilic domain, while the iodopropyl chain offers a site for functionalization to introduce recognition motifs.
Future research is anticipated to involve the synthesis of derivatives of (3-iodopropyl)trimethylsilane that can participate in self-assembly processes. researchgate.netresearchgate.net By appending moieties capable of non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination to the propyl chain, it should be possible to create amphiphilic molecules that self-assemble into well-defined supramolecular structures like micelles, vesicles, or monolayers. nih.govresearchgate.net The trimethylsilyl group would play a crucial role in directing the assembly by providing a non-polar component.
The development of (3-iodopropyl)trimethylsilane-based receptors for molecular recognition is another promising avenue. naist.jpnwhitegroup.com The iodo-functionalized chain can be chemically modified to incorporate specific binding sites for anions, cations, or neutral molecules. For instance, the introduction of crown ether or calixarene (B151959) moieties could lead to receptors for specific metal ions, while the incorporation of urea (B33335) or thiourea (B124793) groups could facilitate anion binding. The trimethylsilyl group, in this context, could serve to enhance solubility in non-polar media and to create a defined hydrophobic pocket within the receptor. The potential for creating sensors based on these recognition events, where binding of a guest molecule triggers a measurable optical or electrochemical signal, is a particularly exciting prospect. youtube.com
The following table illustrates potential supramolecular structures and recognition systems that could be developed from (3-iodopropyl)trimethylsilane.
| Functionalized Derivative | Supramolecular Structure / Recognition System | Potential Application |
| (3-(Pyridyl)propyl)trimethylsilane | Metal-organic frameworks (MOFs) | Gas storage, catalysis |
| (3-(Urea)propyl)trimethylsilane | Anion-binding host | Anion sensing |
| (3-(Glycosyl)propyl)trimethylsilane | Self-assembled monolayers on surfaces | Biomaterial coatings, cell recognition |
| (3-(Calix whiterose.ac.ukarene)propyl)trimethylsilane | Host-guest complexes | Molecular encapsulation, drug delivery |
Integration into Responsive and Adaptive Material Systems
The incorporation of (3-iodopropyl)trimethylsilane into responsive or "smart" materials is an emerging paradigm with significant potential. nih.govrsc.org These materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. rsc.orgnih.gov
A key future research direction will be the use of (3-iodopropyl)trimethylsilane as a monomer or a functionalizing agent in the synthesis of stimuli-responsive polymers. rsc.org The iodo group can be converted to other functional groups, such as acrylates or methacrylates, which can then be polymerized to form the backbone of a responsive material. Alternatively, the iodopropyl group can be attached to existing polymer chains as a pendant group. The trimethylsilyl moiety can influence the polymer's physical properties, such as its glass transition temperature and solubility.
For instance, by incorporating (3-iodopropyl)trimethylsilane derivatives into hydrogels, it may be possible to create materials that swell or shrink in response to changes in pH or temperature. nih.gov The introduction of photo-cleavable linkers onto the propyl chain could lead to light-responsive materials that degrade or release an encapsulated payload upon irradiation. Furthermore, the reactive C-I bond could be utilized to graft these polymers onto surfaces, creating smart coatings with tunable wettability or adhesion.
The table below outlines potential responsive and adaptive material systems based on (3-iodopropyl)trimethylsilane.
| Material System | Stimulus | Response | Potential Application |
| Hydrogel containing (3-acryloxypropyl)trimethylsilane | pH, Temperature | Swelling/Shrinking | Drug delivery, tissue engineering |
| Polymer with pendant photo-cleavable trimethylsilylpropyl groups | Light | Degradation, Payload release | Controlled release systems |
| Surface-grafted polymer brushes from (3-iodopropyl)trimethylsilane | Solvent | Change in surface wettability | Smart surfaces, microfluidics |
| Cross-linked network with reversible bonds derived from (3-iodopropyl)trimethylsilane | Heat, Light | Self-healing, Shape memory | Adaptive coatings, soft robotics |
Advancements in Green Chemistry Methodologies for Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of (3-iodopropyl)trimethylsilane are no exception. nih.govdergipark.org.tr Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for its production and use. mdpi.comiwu.edu
A key area for advancement is the development of greener synthetic routes to (3-iodopropyl)trimethylsilane itself. Traditional methods for the synthesis of organosilanes can involve the use of hazardous reagents and generate significant waste. mdpi.com Future research will likely explore catalytic methods that utilize more abundant and less toxic metals, as well as processes that minimize solvent use and energy consumption. unibe.ch For example, the direct catalytic hydrosilylation of allyl iodide with trimethylsilane (B1584522) would be a highly atom-economical route.
In the application of (3-iodopropyl)trimethylsilane, green chemistry principles will drive the development of catalytic transformations that proceed with high efficiency and selectivity, minimizing the formation of byproducts. whiterose.ac.uknih.gov The use of recyclable catalysts, aqueous reaction media, and energy-efficient reaction conditions (e.g., microwave or photochemical activation) will be important research goals.
The assessment of the "greenness" of synthetic routes and applications will become increasingly important. whiterose.ac.uknih.gov Green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), will be employed to quantify the environmental impact of different approaches and to guide the development of more sustainable processes. scientificupdate.comresearchgate.net
The following table provides a comparison of a traditional versus a potential green synthetic route to a derivative of (3-iodopropyl)trimethylsilane, highlighting key green chemistry metrics.
| Metric | Traditional Synthesis (e.g., Grignard) | Green Synthesis (e.g., Catalytic Hydrosilylation) |
| Atom Economy | Lower (due to stoichiometric reagents) | Higher (addition reaction) |
| E-Factor | High (significant solvent and reagent waste) | Low (minimal byproducts) |
| Solvent Use | Often uses volatile organic solvents (e.g., ether, THF) | Potential for solvent-free or green solvents (e.g., water, ionic liquids) |
| Energy Consumption | Often requires heating/cooling | Potentially milder reaction conditions |
| Catalyst | Stoichiometric magnesium | Catalytic amounts of a transition metal (e.g., Pt, Rh) |
By focusing on these future research directions, the scientific community can unlock the full potential of (3-iodopropyl)trimethylsilane as a valuable tool in the creation of novel materials and the development of more sustainable chemical technologies.
Q & A
Q. What are the optimal laboratory synthesis routes for (3-iodopropyl)trimethyl-silane, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution, where trimethylchlorosilane reacts with 3-iodo-1-propanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification involves fractional distillation under reduced pressure to isolate the product from unreacted precursors . Purity can be confirmed using gas chromatography (GC) or <sup>1</sup>H NMR, with characteristic signals for the iodopropyl chain (δ 0.1–0.3 ppm for Si-CH3, δ 1.6–2.1 ppm for CH2-I) .
Q. Which spectroscopic techniques are critical for characterizing (3-iodopropyl)trimethyl-silane?
Key techniques include:
- <sup>29</sup>Si NMR : To confirm the silane structure (expected signal near δ 10–20 ppm for trimethylsilyl groups).
- IR Spectroscopy : Peaks at ~1250 cm<sup>−1</sup> (Si-C stretching) and ~500 cm<sup>−1</sup> (C-I vibration).
- Mass Spectrometry (MS) : Molecular ion peak ([M]<sup>+</sup>) and fragments corresponding to iodopropyl or trimethylsilyl groups . Elemental analysis (C, H, Si, I) should align with theoretical values (e.g., C: ~25%, I: ~38%) .
Q. What storage conditions are required to prevent degradation of (3-iodopropyl)trimethyl-silane?
Store under inert gas (N2 or Ar) in amber glass to avoid light-induced decomposition. Moisture-sensitive silanes should be kept in anhydrous solvents (e.g., dry THF) at −20°C. Stability can be monitored via periodic <sup>1</sup>H NMR to detect hydrolysis (e.g., Si-O-Si formation) .
Advanced Research Questions
Q. How does the iodine substituent in (3-iodopropyl)trimethyl-silane influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?
The C-I bond’s lower bond dissociation energy (~234 kJ/mol vs. ~285 kJ/mol for C-Br) facilitates oxidative addition in palladium-catalyzed couplings (e.g., Stille or Suzuki-Miyaura). However, iodine’s larger atomic radius may sterically hinder reactions. Comparative kinetic studies using <sup>13</sup>C labeling or DFT calculations can quantify activation barriers . Note that iodinated silanes may require lower catalyst loadings but generate more byproducts (e.g., HI), necessitating scavengers like Ag2O .
Q. What experimental factors contribute to inconsistent outcomes when using (3-iodopropyl)trimethyl-silane as a silylating agent?
Variability arises from:
- Substrate surface pre-treatment : Hydroxyl group density on silica or glass affects silylation efficiency. Acid washing or plasma activation is recommended .
- Solvent polarity : Non-polar solvents (toluene) favor monolayer formation, while polar solvents (DMF) may cause multilayer adsorption.
- Reaction time/temperature : Prolonged heating (>24 hrs at 80°C) risks Si-C bond cleavage. Real-time monitoring via FT-IR or contact angle measurements optimizes conditions .
Q. How can computational methods predict the stability of (3-iodopropyl)trimethyl-silane in novel reaction environments?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. Solvent effects (e.g., dielectric constant) are incorporated via PCM or SMD models. For example, calculations can predict hydrolysis rates in aqueous-organic biphasic systems, guiding solvent selection .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for (3-iodopropyl)trimethyl-silane-mediated alkylations?
Conflicting data often stem from:
- Catalyst purity : Trace Pd impurities in commercial catalysts (e.g., Pd(PPh3)4) alter reaction pathways. Use ICP-MS to verify metal content.
- Moisture contamination : Hydrolysis of the silane generates silanols, which deactivate catalysts. Karl Fischer titration ensures solvent dryness .
- Substrate stoichiometry : Excess iodide ions (from silane degradation) can inhibit Pd catalysts. Adding Ag salts (AgOAc) mitigates this .
Methodological Best Practices
Q. What protocols ensure reproducibility in silane-involving reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
